Centhaquin, also known as 1-[Bis(2-quinolyl)-ethyl]-4-m-tolylpiperazine, is a synthetic organic compound that has garnered significant interest in cardiovascular research. Initially developed as a potential antihypertensive agent, Centhaquin's unique pharmacological properties have led to its exploration as a resuscitative agent for hypovolemic shock. [, , , , ]
A detailed description of Centhaquin's synthesis is provided in the paper "Catalyst-free anti-Markovnikov hydroamination and hydrothiolation of vinyl heteroarenes in aqueous medium: an improved process towards centhaquine". [] This method utilizes a catalyst-free hydroamination approach, reacting 2-vinylquinoline with 1-(m-tolyl)piperazine in an aqueous medium. The reaction proceeds efficiently at room temperature, resulting in the anti-Markovnikov addition product, Centhaquin. The scalability of this synthesis is highlighted by the successful production of 19.65 g of Centhaquin, demonstrating its suitability for large-scale applications.
Centhaquin's chemical reactivity primarily revolves around its ability to interact with adrenergic receptors, specifically α2-adrenergic receptors. [, , , ] While detailed analysis of specific reactions is limited in the provided literature, its interaction with these receptors forms the basis for its pharmacological activity.
Centhaquin exerts its primary pharmacological effect by acting on α2-adrenergic receptors, particularly the α2B subtype. [, , , , , ] This interaction leads to venous constriction, which subsequently increases venous return to the heart. This augmented venous return contributes to an increase in stroke volume and cardiac output, ultimately improving tissue perfusion and blood pressure. Centhaquin's central action on α2A-adrenergic receptors further contributes to its hypotensive effect. []
Centhaquin, in its free base form, exhibits poor water solubility, limiting its intravenous administration. [] To address this, the citrate salt of Centhaquin has been synthesized and characterized. [] Centhaquin citrate demonstrates enhanced water solubility, making it suitable for intravenous use. Its purity, determined by HPLC, is reported as 99.8%.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9